molecular formula C21H14N4O2S B8562294 3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one CAS No. 94101-40-3

3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one

Cat. No. B8562294
CAS RN: 94101-40-3
M. Wt: 386.4 g/mol
InChI Key: YODONIXKLAUIOM-UHFFFAOYSA-N
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Patent
US04500636

Procedure details

To 300 ml of dried dimethylformamide, was added 14.56 g (0.12 mol.) of potassium tert-butoxide and 18 g (0.1 mol.) of 1-phenyl-5-mercaptotetrazole. The mixture was stirred for 20 minutes at room temperature. Thereafter, to the mixture cooled to 5° C. and kept there, was gradually added dropwise a solution prepared by adding 25 g (0.1 mol.) of 3-chloro-3-phenylphthalide to 75 ml of dried dimethylformamide. At the conclusion of the dropwise addition, the cooling bath was removed, and the mixture was stirred for 2 hours at room temperature. Thereto, 300 ml of a saturated aqueous solution of ammonium chloride was added. The reaction mixture was extracted with ethyl acetate repeatedly. The extract was washed with water, and the resulting organic layer was dried over anhydrous sodium sulfate. Sodium sulfate was filtered off with suction, and the filtrate was concentrated to yield 35 g of oily substance. This oily substance was separated and purified by flash column chromatography (silica gel: 700 g, eluate: hexane-ethyl acetate (3:1 by vol.) mixture). Thus, the intended compound, 3-phenyl-3-(1-phenyltetrazole-5-ylthio)phthalide (1), was obtained in the form of white crystals. Yield 21.5 g, Melting Point 137°-139° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14.56 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]1([N:13]2[C:17]([SH:18])=[N:16][N:15]=[N:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl[C:20]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:22](=[O:23])[O:21]1>CN(C)C=O>[C:30]1([C:20]2([S:18][C:17]3[N:13]([C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=4)[N:14]=[N:15][N:16]=3)[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:22](=[O:23])[O:21]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1(OC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.56 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, to the mixture cooled to 5° C.
ADDITION
Type
ADDITION
Details
was gradually added dropwise a solution
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
At the conclusion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
Thereto, 300 ml of a saturated aqueous solution of ammonium chloride was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate repeatedly
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Sodium sulfate was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield 35 g of oily substance
CUSTOM
Type
CUSTOM
Details
This oily substance was separated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel: 700 g, eluate: hexane-ethyl acetate (3:1 by vol.) mixture)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OC(=O)C2=CC=CC=C12)SC1=NN=NN1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.